3-(4-Methylcyclohexyl)-2-oxopropanoic acid

Description

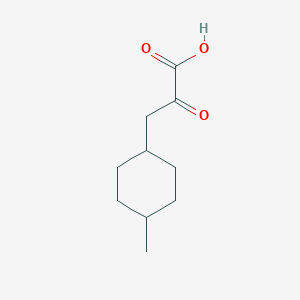

3-(4-Methylcyclohexyl)-2-oxopropanoic acid is a β-keto carboxylic acid characterized by a propanoic acid backbone with a 2-oxo group (β-keto functionality) and a 4-methylcyclohexyl substituent at the third carbon. The cyclohexyl ring is para-substituted with a methyl group, conferring both hydrophobic and stereochemical properties. While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives are well-documented in biosynthesis, synthetic chemistry, and metabolic studies.

β-Keto acids like this are pivotal in biochemical pathways (e.g., polyketide biosynthesis) and synthetic applications due to their reactivity, particularly in decarboxylation and nucleophilic addition reactions.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3-(4-methylcyclohexyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C10H16O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-8H,2-6H2,1H3,(H,12,13) |

InChI Key |

OCGCQIMMDYKEEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylcyclohexyl)-2-oxopropanoic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a series of reactions, including oxidation of the corresponding alcohol or aldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, followed by purification steps such as distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylcyclohexyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group on the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

3-(4-Methylcyclohexyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylcyclohexyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs of 3-(4-Methylcyclohexyl)-2-oxopropanoic acid, highlighting substituent differences and biological relevance:

*Hypothetical compound inferred from analogs.

Key Observations:

Substituent Effects on Reactivity: Cyclohexenyl/cyclohexadienyl groups (e.g., in H₂HPP_4) introduce conjugation and planarity, enhancing enzyme binding in biosynthesis . Methylcyclohexyl groups likely improve lipid solubility compared to hydroxylated or unsaturated analogs, affecting bioavailability.

Biosynthetic Roles: Cyclohexenyl derivatives are critical in marine bacterial pathways (e.g., salinosporamide A in Salinispora tropica), where their unsaturated rings facilitate cyclization reactions . Hydroxycyclohexadienyl analogs (H₂HPP_4) undergo enzymatic isomerization in Bacillus spp. for amino acid biosynthesis .

Synthetic Applications: β-Keto acids with aromatic substituents (e.g., indolyl) are synthesized via multi-component reactions involving aldehydes and β-amino acids, as seen in lactamase inhibitor studies . Cyclohexyl-substituted analogs are synthesized via solvent-free fusion methods or acid-catalyzed condensations .

Physicochemical Properties

| Property | This compound* | 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid | 3-(3-Indolyl)-2-oxopropanoic acid |

|---|---|---|---|

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~1.2 | ~0.5 |

| Water Solubility | Low (hydrophobic cyclohexyl) | Moderate (unsaturated ring) | Low (aromatic indolyl) |

| pKa (Carboxylic acid) | ~2.5 | ~2.5 | ~2.5 |

| Melting Point | ~100–120°C (estimated) | Not reported | Not reported |

*Estimated based on structural analogs.

Notes:

- The 4-methylcyclohexyl group increases LogP compared to unsaturated or hydroxylated analogs, suggesting better membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.